molecular formula C45H65N15O12S2 B10772695 2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

Cat. No.: B10772695
M. Wt: 1072.2 g/mol
InChI Key: YMROZBYZFLPAPA-RONNJKQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMV1431 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like carbodiimides. The final deprotection step yields the desired peptide .

Industrial Production Methods

Industrial production of JMV1431 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated assembly of peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

JMV1431 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating physiological processes such as inflammation and blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for conditions related to bradykinin activity, such as angioedema and hypertension.

    Industry: Potential applications in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JMV1431 is unique due to its synthetic nature and specific modifications that enhance its stability and activity compared to natural bradykinin. These modifications can improve its therapeutic potential by increasing its resistance to enzymatic degradation and enhancing its receptor binding affinity .

Properties

Molecular Formula

C45H65N15O12S2

Molecular Weight

1072.2 g/mol

IUPAC Name

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

InChI

InChI=1S/C45H65N15O12S2/c46-26(8-3-13-51-44(47)48)37(66)55-27(9-4-14-52-45(49)50)41(70)58-15-5-11-32(58)43(72)59-20-24(62)17-33(59)40(69)53-19-35(63)54-28(18-25-7-6-16-73-25)38(67)56-29(22-61)39(68)57-30-23-74-34-12-2-1-10-31(34)60(42(30)71)21-36(64)65/h1-2,6-7,10,12,16,24,26-30,32-33,61-62H,3-5,8-9,11,13-15,17-23,46H2,(H,53,69)(H,54,63)(H,55,66)(H,56,67)(H,57,68)(H,64,65)(H4,47,48,51)(H4,49,50,52)/t24?,26?,27-,28?,29+,30-,32+,33+/m1/s1

InChI Key

YMROZBYZFLPAPA-RONNJKQASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(C[C@H]2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@@H]4CSC5=CC=CC=C5N(C4=O)CC(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC4CSC5=CC=CC=C5N(C4=O)CC(=O)O)O

Origin of Product

United States

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